molecular formula C8H15N3 B1416313 [(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine CAS No. 1152839-68-3

[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B1416313
CAS No.: 1152839-68-3
M. Wt: 153.22 g/mol
InChI Key: IASSGUCHCVUBGG-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-4-yl)methylamine” is an organic compound with the CAS Number: 1152839-68-3 . It has a molecular weight of 153.23 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazole compounds, which includes “(1-methyl-1H-pyrazol-4-yl)methylamine”, involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The InChI Code for “(1-methyl-1H-pyrazol-4-yl)methylamine” is 1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 . The InChI key is IASSGUCHCVUBGG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole compounds, including “(1-methyl-1H-pyrazol-4-yl)methylamine”, can undergo a variety of chemical reactions. For instance, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical and Chemical Properties Analysis

“(1-methyl-1H-pyrazol-4-yl)methylamine” is a liquid . It has a molecular weight of 153.23 .

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

(1-methyl-1H-pyrazol-4-yl)methylamine and its derivatives have shown potential in antitumor, antifungal, and antibacterial applications. For example, Titi et al. (2020) synthesized pyrazole derivatives and identified their biological activity against breast cancer and microbes. The compounds displayed significant potential in combating these diseases, showcasing their versatility in medical applications (Titi et al., 2020).

Catalytic Applications

This compound has also been studied for its use in catalysis. Choi et al. (2015) investigated cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These complexes were found to be effective in the polymerization of methyl methacrylate, demonstrating the compound’s utility in industrial chemical processes (Choi et al., 2015).

Corrosion Inhibition

The compound's derivatives have shown effectiveness in corrosion inhibition. Chetouani et al. (2005) explored the inhibitory effect of new synthesized bipyrazole compounds on corrosion of pure iron in acidic media. These findings are significant for industrial applications, particularly in protecting metal surfaces (Chetouani et al., 2005).

Biological Evaluation and Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Sindhu et al. (2016) synthesized molecular hybrids containing pyrazole and evaluated their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This research contributes to the ongoing search for new and effective antimicrobial compounds (Sindhu et al., 2016).

Cytotoxic Activity

The compound has also been explored for its cytotoxic activity. Kodadi et al. (2007) investigated two new tripodal compounds for their cytotoxic properties against tumor cell lines. This research could lead to the development of new therapeutic agents for cancer treatment (Kodadi et al., 2007).

Polymerization Catalysts

In the field of polymer chemistry, the compound has been used as a catalyst. Matiwane et al. (2020) studied pyrazolyl compounds in the polymerization of CO2 and cyclohexene oxide, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin corrosion/irritation and serious eye damage/eye irritation . The hazard statements associated with the compound are H314 and H335 .

Future Directions

The future directions for “(1-methyl-1H-pyrazol-4-yl)methylamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the observed inhibitory activities against certain cell lines . Additionally, the development of novel ligands from pyrazole compounds could be another area of future research .

Biochemical Analysis

Biochemical Properties

(1-methyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .

Cellular Effects

(1-methyl-1H-pyrazol-4-yl)methylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

The molecular mechanism of (1-methyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This interaction can lead to changes in the enzyme’s conformation and function. Additionally, (1-methyl-1H-pyrazol-4-yl)methylamine may influence gene expression by binding to regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-methyl-1H-pyrazol-4-yl)methylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to (1-methyl-1H-pyrazol-4-yl)methylamine can result in alterations in cellular processes and function .

Dosage Effects in Animal Models

The effects of (1-methyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

(1-methyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, thereby modulating the flow of metabolites and affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (1-methyl-1H-pyrazol-4-yl)methylamine within cells and tissues are crucial for its activity and function. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its effectiveness and impact on cellular processes .

Subcellular Localization

(1-methyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASSGUCHCVUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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